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Compound of Interest

Compound Name: N-(4-Hydroxyphenyl)Phthalimide

Cat. No.: B1266790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of N-(4-
Hydroxyphenyl)Phthalimide, a compound of interest in medicinal chemistry and materials

science. This document summarizes key spectroscopic data, outlines detailed experimental

protocols for its characterization, and presents visual workflows for its synthesis and analysis.

Core Data Presentation
The following tables summarize the essential spectroscopic data for N-(4-
Hydroxyphenyl)Phthalimide.

Table 1: General and Physical Properties
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Property Value Reference

IUPAC Name
2-(4-hydroxyphenyl)isoindole-

1,3-dione
[1]

Molecular Formula C₁₄H₉NO₃ [1]

Molecular Weight 239.23 g/mol [1]

CAS Number 7154-85-0 [1]

Melting Point 295-297 °C [2]

Appearance Off-white to light yellow solid [3]

Table 2: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm Multiplicity Assignment

7.60 - 8.10 m
Aromatic Protons (Phthalimide

ring)

5.20 - 5.50 br s Hydroxyl Proton (-OH)

Note: Predicted data suggests aromatic proton signals between δ 7.6–8.1 ppm and a hydroxyl

group resonance between δ 5.2–5.5 ppm.[4] Actual experimental conditions may cause

variations.

Table 3: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

168.7 Carbonyl Carbons (C=O)

132.2 Aromatic Carbons (Phthalimide ring)

126.5 Aromatic Carbons (Phthalimide ring)

132.1 Aromatic Carbons (Hydroxyphenyl ring)

115.0 - 130.0 Aromatic Carbons (Hydroxyphenyl ring)
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Note: This is a representative collection of expected shifts. Specific assignments require further

2D NMR analysis.

Table 4: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹) Assignment

~3200 O-H stretching (hydroxyl group)

~1770 C=O stretching (imide carbonyls)

Note: The provided data is based on typical ranges for the functional groups present.[4]

Table 5: UV-Vis Spectroscopic Data

Solvent λmax (nm)

Ethanol 215

Note: The absorption maximum is for the parent compound, phthalimide, in ethanol and serves

as a reference point.[5] The hydroxyphenyl substituent will influence the absorption spectrum.

Table 6: Mass Spectrometry Data

m/z Interpretation

239 [M]⁺

240 [M+H]⁺

262 [M+Na]⁺

Note: The table shows the molecular ion and common adducts.[6] Fragmentation patterns for

N-substituted phthalimides often involve the loss of CO and the N-substituent.[7]

Experimental Protocols
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Detailed methodologies for the synthesis and spectroscopic characterization of N-(4-
Hydroxyphenyl)Phthalimide are provided below.

Synthesis of N-(4-Hydroxyphenyl)Phthalimide
The most common method for the synthesis of N-(4-Hydroxyphenyl)Phthalimide is the

condensation reaction between phthalic anhydride and 4-aminophenol.[4]

Materials:

Phthalic anhydride

4-Aminophenol

Toluene

p-Toluenesulfonic acid (PTSA)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine

equimolar amounts of phthalic anhydride and 4-aminophenol in toluene.

Add a catalytic amount of p-toluenesulfonic acid (approximately 0.1 equivalents).

Heat the reaction mixture to reflux (approximately 110 °C) for 9 hours. Water formed during

the reaction is removed azeotropically using the Dean-Stark trap.

After the reaction is complete, cool the mixture to room temperature.

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

Wash the solid with cold toluene to remove any unreacted starting materials.

Dry the product in a vacuum oven to yield N-(4-Hydroxyphenyl)Phthalimide.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 600 MHz) is used.[8]

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a

relaxation delay of at least 5 times the longest T₁ relaxation time for quantitative

measurements, and a spectral width that covers the entire range of expected proton

chemical shifts.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans is typically required due to the lower natural abundance

of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent pellet.

Instrumentation: A standard FT-IR spectrometer is used.

Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and acquire

the spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum of

the empty spectrometer should be recorded prior to sample analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent

(e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance

value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
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Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a reference.

Fill a second quartz cuvette with the sample solution.

Place both cuvettes in the spectrophotometer and record the absorbance spectrum over a

range of wavelengths (e.g., 200-400 nm).

Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

acetonitrile, methanol) to a concentration of approximately 1 mg/mL. The solution may be

further diluted depending on the sensitivity of the instrument.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI) is used. High-resolution mass spectrometry (e.g., Q-TOF) can

provide accurate mass measurements.[7]

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum

in the desired mass range. For structural elucidation, tandem mass spectrometry (MS/MS)

can be performed to induce fragmentation and analyze the resulting fragment ions.

Mandatory Visualizations
The following diagrams illustrate the synthesis and analytical workflows for N-(4-
Hydroxyphenyl)Phthalimide.
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Caption: Synthesis workflow for N-(4-Hydroxyphenyl)Phthalimide.
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Caption: Workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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